molecular formula C9H7BrFN3S B11763077 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole

4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole

Cat. No.: B11763077
M. Wt: 288.14 g/mol
InChI Key: SMXBGMPVWYJEJO-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 2-bromo-4-fluorophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-bromo-4-fluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-(2-substituted-4-fluorophenyl)-2-hydrazinylthiazole derivatives.

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can interfere with cellular pathways by modulating protein-protein interactions or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 2-Bromo-4-fluorophenylmethanesulfonyl chloride
  • 2-Bromo-4-fluorophenyl acetate

Uniqueness

4-(2-Bromo-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H7BrFN3S

Molecular Weight

288.14 g/mol

IUPAC Name

[4-(2-bromo-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7BrFN3S/c10-7-3-5(11)1-2-6(7)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)

InChI Key

SMXBGMPVWYJEJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CSC(=N2)NN

Origin of Product

United States

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